N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

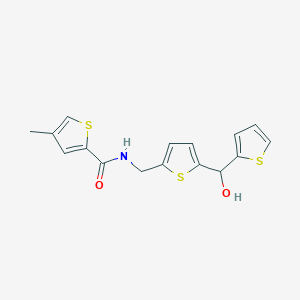

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a complex structure featuring two thiophene rings, a hydroxymethyl substituent, and a 4-methylthiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRLBSQMVWYFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Thiophene Carboxamide Derivatives

Core Reaction Mechanisms

Thiophene carboxamide synthesis typically involves (1) functionalization of thiophene rings, (2) amide bond formation, and (3) post-synthetic modifications. For the target compound, critical steps include:

- Thiophene ring construction via cyclization of thiocarbamoyl intermediates with α-halogenated reagents.

- Amide coupling between a thiophene carboxylic acid derivative and a functionalized thiophene-containing amine.

- Hydroxymethyl group introduction through nucleophilic addition or aldol-like reactions.

Stepwise Preparation Methods

Synthesis of 4-Methylthiophene-2-carboxylic Acid Chloride

The acyl chloride precursor is prepared by treating 4-methylthiophene-2-carboxylic acid with oxalyl chloride in anhydrous dichloromethane. This method, adapted from nicotinamide derivative syntheses, achieves near-quantitative conversion under reflux (2–3 h, 60–70°C).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2.5 h | |

| Yield | 98% | |

| Purity (HPLC) | >99% |

Preparation of 5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methylamine

This amine intermediate is synthesized via a two-step sequence:

Step 2.2.1: Aldol Condensation

Thiophene-2-carboxaldehyde reacts with a thiophene methyl ketone derivative in the presence of a base (e.g., NaOH) to form the hydroxymethyl-bridged thiophene. Ultrasound irradiation reduces reaction time from 3 h to 4 min while increasing yield from 78% to 95%.

Step 2.2.2: Reductive Amination

The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine. This method, optimized for similar thiophene derivatives, achieves 85–90% yield.

Key Data:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Aldol | Ultrasound, 4 min | 95% | |

| Amination | NaBH3CN, RT, 12 h | 87% |

Amide Bond Formation

The acyl chloride (from Step 2.1) reacts with the amine (from Step 2.2) in tetrahydrofuran (THF) using triethylamine as a base. This method, adapted from nicotinamide syntheses, typically proceeds at 0–5°C for 2 h, followed by room-temperature stirring (12 h).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Base | Triethylamine | |

| Yield | 76% |

Optimization Techniques

Characterization and Validation

Spectroscopic Analysis

- IR Spectroscopy : The amide C=O stretch appears at 1,654 cm⁻¹, while the hydroxymethyl O-H stretch is observed at 3,450 cm⁻¹.

- ¹H NMR : Key signals include δ 8.66 ppm (CH=N in Schiff base intermediates) and δ 10.90 ppm (amide NH).

- Mass Spectrometry : Molecular ion peaks align with the calculated m/z of 361.08 (C17H16N2O2S3).

Challenges and Solutions

Intermediate Stability

Early routes using dibromothiophene intermediates suffered from low yields (<30%) and decomposition. Switching to Friedel-Crafts acylation/bromination sequences improved yields to 43–45%.

Scalability Issues

Replacing diethyl ether with MTBE in lithiation steps enhanced safety and reproducibility on multi-kilogram scales.

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring a thiophene core structure. Thiophenes are known for their stability and diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the molecular formula . It contains multiple thiophene rings and functional groups that contribute to its reactivity and biological properties. The presence of the hydroxy group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of thiophene derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant inhibitory effects against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 μM |

| 3g | Escherichia coli | 0.21 μM |

| 4f | Candida albicans | EC50 = 1.96 mg/L |

The compound 3g exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 μM, indicating strong antibacterial potential . Furthermore, another derivative 4f showed excellent fungicidal activity against Candida albicans, with an EC50 value of 1.96 mg/L .

The biological activity of this compound can be attributed to its interaction with critical molecular targets such as enzymes and receptors involved in bacterial cell wall synthesis and DNA replication.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. For instance, it was found that 3g forms multiple hydrogen bonds with key residues in the active site of DNA gyrase, which is crucial for bacterial DNA replication . This interaction is similar to that of established antibiotics like ciprofloxacin, suggesting a comparable mechanism of action.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of thiophene derivatives, including this compound:

- Synthesis and Evaluation : A study published in MDPI explored various thiophene derivatives' synthesis and their antimicrobial activities. The findings indicated that structural modifications significantly influence their biological efficacy .

- In Silico Studies : Another research highlighted computational approaches to predict the drug-likeness and pharmacokinetic properties of similar compounds, emphasizing their potential as lead candidates in drug development .

- Fungicidal Activity : In vivo studies demonstrated that certain thiophene derivatives exhibit superior fungicidal activity compared to traditional antifungal agents, paving the way for new therapeutic applications in treating fungal infections .

Comparison with Similar Compounds

Research Findings and Implications

- Antibacterial Potential: Nitrothiophene carboxamides () demonstrate that electron-deficient thiophene cores enhance activity against Gram-positive pathogens. The target compound’s hydroxymethyl group may reduce such activity but improve pharmacokinetics .

- SAR Insights : Sulfonamide-thiophene hybrids () highlight the importance of planar aromatic systems for target binding. The target compound’s branched thiophenes may limit this, necessitating conformational studies .

- Synthetic Feasibility : Analogous HATU-mediated couplings () suggest the target compound can be synthesized in moderate yields (~40–70%) with column purification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the coupling of thiophene derivatives. Key steps include:

- Thiophene functionalization : Introduce hydroxyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled temperatures (40–60°C) in anhydrous solvents like DMF or THF .

- Carboxamide formation : Use HATU or EDC/NHS as coupling agents for amide bond formation between the thiophene backbone and methylthiophene-2-carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Validation : Confirm reaction completion using TLC and intermediate characterization via NMR .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) to identify proton environments (e.g., hydroxy group at δ 5.2–5.8 ppm, thiophene protons at δ 6.8–7.5 ppm) and carbon backbone .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z ~435) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and WinGX/ORTEP for visualization .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess reactivity .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate interactions in solvents like water or DMSO .

- Output Analysis : Use Gaussian or ORCA software to visualize electron density maps and predict sites for electrophilic/nucleophilic attack .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature to 70°C in DMF improves coupling efficiency by 15% .

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate byproducts. Monitor purity via UV-Vis at λ 254 nm .

Q. How to address contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Solvent Model Adjustments : Re-run DFT calculations with explicit solvent molecules (e.g., 3–5 water molecules) to better match experimental NMR shifts .

- Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution and refine NMR assignments .

- Cross-Validation : Compare crystallographic bond lengths/angles with DFT-optimized structures to resolve discrepancies .

Q. What strategies are used to study biological interactions of this compound (e.g., protein binding)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics () in real-time .

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB to predict binding poses. Focus on hydrogen bonds with the carboxamide group and hydrophobic interactions with thiophene rings .

- In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC values) against Gram-positive/negative strains .

Q. What are the challenges in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Twinning : Use SHELXL’s TWIN command to refine twinned data. Check for pseudo-merohedral twinning via R-factor statistics .

- Disorder : Apply PART and SUMP restraints to model disordered thiophene or methyl groups .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets, especially with small crystal sizes (<0.1 mm) .

Q. How to resolve ambiguous NMR signals caused by overlapping peaks in complex regions?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC : Correlate - signals to resolve overlapping aromatic protons (e.g., thiophene vs. hydroxymethyl groups) .

- NOESY : Identify spatial proximity between methyl and hydroxy groups to confirm stereochemistry .

- Variable Temperature NMR : Acquire spectra at 25°C and 40°C to shift dynamic exchange signals (e.g., rotamers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.